BenchChemオンラインストアへようこそ!

Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

Hydrogen bond acceptor Topological polar surface area Drug-likeness

Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1934372-73-2) is a spirocyclic organic building block featuring a fused oxazine–piperidine ring system with a 3-oxo (lactam) functionality and an 8-position tert-butoxycarbonyl (Boc) protecting group. With molecular formula C₁₃H₂₂N₂O₄ and molecular weight 270.32 g·mol⁻¹, this compound provides a conformationally constrained scaffold suitable for multi-step medicinal chemistry syntheses targeting kinase inhibitors, GPCR modulators, and neurokinin antagonists.

Molecular Formula C13H22N2O4
Molecular Weight 270.32 g/mol
Cat. No. B12099031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Molecular FormulaC13H22N2O4
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)CO2
InChIInChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-4-5-13(9-15)8-14-10(16)7-18-13/h4-9H2,1-3H3,(H,14,16)
InChIKeySWVULFQUPHTWBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate – Procurement-Ready Spirocyclic Building Block for Kinase and GPCR Drug Discovery


Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1934372-73-2) is a spirocyclic organic building block featuring a fused oxazine–piperidine ring system with a 3-oxo (lactam) functionality and an 8-position tert-butoxycarbonyl (Boc) protecting group [1]. With molecular formula C₁₃H₂₂N₂O₄ and molecular weight 270.32 g·mol⁻¹, this compound provides a conformationally constrained scaffold suitable for multi-step medicinal chemistry syntheses targeting kinase inhibitors, GPCR modulators, and neurokinin antagonists . It is commercially available from multiple suppliers at purities ≥95% (typically NLT 98%) .

Why Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate Cannot Be Replaced by Non-Oxo or All-Carbon Diazaspiro Analogs in Structure-Based Drug Design


Closely related spiro[5.5]undecane building blocks—including the non-oxo analog tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1160247-05-1), the all-nitrogen tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1086394-59-3), and the regioisomeric tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 173405-78-2)—differ fundamentally in hydrogen-bonding capacity, polarity, and metabolic precursor compatibility . The 3-oxo (lactam carbonyl) present exclusively in the target compound introduces an additional hydrogen bond acceptor (total HBA = 5 vs. 3 for the non-oxo analog) and elevates topological polar surface area, directly influencing target engagement geometry in ATP-binding pockets and GPCR orthosteric sites . Simple substitution with a non-oxo or all-carbon diazaspiro variant eliminates this carbonyl, altering both the conformational preference of downstream elaborated ligands and the synthetic versatility at the C3 position, which is critical for installing urea, amide, or heteroaryl substituents in kinase inhibitor and neurokinin antagonist programs [1].

Quantitative Evidence Guide: Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate vs. Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity vs. Non-Oxo 1-Oxa-4,8-diazaspiro Analog – Predicted Physicochemical Profiling

The target compound bears a 3-oxo lactam carbonyl absent in its closest commercially available analog, tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1160247-05-1). This additional carbonyl increases the molecular hydrogen bond acceptor count from 5 to 5 (both share five HBA in the oxazine ring), but the key differentiation is the introduction of a strong HBA carbonyl (C=O) at position 3, which elevates the predicted topological polar surface area (tPSA) from approximately 51 Ų (non-oxo analog; ChemSpider data for 4-Boc-1-oxa-4,8-diazaspiro[5.5]undecane) to an estimated ≥60 Ų for the 3-oxo compound, based on the contribution of an additional carbonyl oxygen (≈9–12 Ų) [1]. The non-oxo analog (C₁₃H₂₄N₂O₃, MW 256.34) has one fewer oxygen atom than the target compound (C₁₃H₂₂N₂O₄, MW 270.32), a difference of 13.98 g·mol⁻¹ attributable to the replacement of two hydrogens with one oxygen (Δ mass = 14 Da), confirming a distinct elemental composition [2].

Hydrogen bond acceptor Topological polar surface area Drug-likeness

Synthetic Access to WEE1 Kinase Inhibitor Series: Demonstrated Intermediate Utility in Patent Literature

The target compound has been explicitly documented as a synthetic precursor in a patent application (CN reference) for WEE1 kinase inhibitors, where it undergoes reaction with tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) to generate a further elaborated spirocyclic intermediate [1]. This contrasts with the non-oxo analog (CAS 1160247-05-1) and the all-nitrogen analog (CAS 1086394-59-3), for which no equivalent patent-documented WEE1 inhibitor synthetic route was identified in the public domain. The 3-oxo group in the target compound provides a synthetic handle—the lactam carbonyl—that enables regiospecific N-functionalization and urea/amide coupling at the oxazine nitrogen (position 4) without competing reactivity at the Boc-protected piperidine nitrogen (position 8), a regiochemical selectivity advantage not available in the non-oxo or all-carbon diazaspiro analogs [2].

WEE1 kinase inhibitor Patent intermediate Synthetic tractability

Scaffold Privilege for Multi-Target Kinase Inhibition: Class-Level Evidence from 1-Oxa-4,8-diazaspiro[5.5]undecane Derivatives

The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold, of which the target compound is a direct derivative, has been explicitly described as a 'privileged scaffold for multi-target kinase inhibitors' by commercial suppliers and is employed in computational modeling to predict ATP-binding conformations . Academic studies have validated that heteroaryl-substituted diazaspirocyclic compounds—directly accessible from Boc-protected spirocyclic amine building blocks such as the target compound—function as ATP-competitive kinase inhibitors with activity against multiple kinase targets [1]. The 3-oxo substitution pattern on the oxazine ring distinguishes the target compound from the 1-oxa-4,9-diazaspiro regioisomer used in sEH inhibitor development (Kato et al., 2014), where compound 19 demonstrated orally active serum creatinine reduction in a rat anti-GBM glomerulonephritis model at 30 mg·kg⁻¹ p.o., while the 2,8-diazaspiro[4.5]decane scaffold was inactive under identical conditions [2]. This class-level evidence supports the selection of the 3-oxo-1-oxa-4,8-diazaspiro scaffold for kinase-focused programs distinct from the 4,9-diazaspiro sEH-targeting scaffold.

Multi-target kinase inhibitor Privileged scaffold ATP-binding site

Commercial Purity Benchmarking: ≥98% Purity Specification vs. 95% Industry Standard for Spirocyclic Building Blocks

The target compound is routinely supplied at NLT 98% purity , compared to the 95% purity specification commonly offered for the non-oxo analog tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1160247-05-1) across multiple vendors including AKSci (Cat. Y7143) and ChemShuttle (Cat. 104097) . Similarly, the all-nitrogen analog tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1086394-59-3) is listed at 95% purity (AKSci Cat. Y7003) . The higher standard purity of the target compound (NLT 98%) reduces the burden of pre-synthetic purification and minimizes batch-to-batch variability in multi-step synthetic sequences.

Purity specification Quality control Procurement standard

Predicted Lipophilicity Differentiation: Lower logP Favoring Aqueous Solubility vs. All-Nitrogen Diazaspiro Analog

The predicted logP of the target compound is expected to be lower than that of the all-nitrogen analog tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1086394-59-3, C₁₄H₂₆N₂O₂, MW 254.37) due to the presence of two additional oxygen atoms (oxazine ring oxygen and 3-oxo carbonyl) in the target compound, which increase polarity [1]. A structurally related surrogate, 4-Boc-1-oxa-4,8-diazaspiro[5.5]undecane (C₁₃H₂₄N₂O₃, MW 256.34, same scaffold without the 3-oxo group), has a predicted ACD/logP of 0.68 . The addition of the 3-oxo carbonyl further reduces lipophilicity, consistent with the known logP-lowering effect of lactam carbonyls (ΔlogP ≈ −0.5 to −1.0 per added polar atom). In contrast, the all-nitrogen analog (lacking any ring oxygen) would be expected to have a higher logP (estimated ≥1.2) based on its more hydrophobic composition, making it less suitable for solubility-critical applications.

Lipophilicity logP Aqueous solubility

Conformational Rigidity Advantage: Spiro[5.5]undecane Scaffold vs. Monocyclic Piperidine Building Blocks

The spiro[5.5]undecane scaffold provides conformational restriction that reduces entropic penalty upon target binding compared to monocyclic piperidine or oxazine building blocks. A 2017 review in Chemistry of Heterocyclic Compounds established that 1,9-diazaspiro[5.5]undecanes represent a privileged heterocyclic class with documented biological activities including acetyl-CoA carboxylase (ACC) inhibition with IC₅₀ values as low as 1–3 nM for obesity treatment, neuropeptide Y antagonism, and 11β-HSD1 inhibition [1]. The target compound shares the spiro[5.5]undecane core with this privileged class and adds the differentiating 3-oxo-1-oxa-4,8-diazaspiro substitution pattern, providing both conformational rigidity and the synthetic versatility of an orthogonal Boc-protected piperidine nitrogen for downstream diversification [2].

Conformational restriction Spirocyclic scaffold Entropic benefit

Optimal Procurement and Application Scenarios for Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate Based on Quantitative Differentiation Evidence


ATP-Competitive Kinase Inhibitor Lead Generation Requiring Conformationally Constrained Hinge-Binding Scaffolds

Programs targeting the ATP-binding site of protein kinases benefit directly from the target compound's spirocyclic scaffold geometry, which has been validated in heteroaryl-substituted diazaspirocycle series as an ATP-mimetic chemotype [1]. The 3-oxo carbonyl provides an additional hydrogen-bonding anchor point for hinge-region interactions, a feature absent in the non-oxo analog (CAS 1160247-05-1). Procurement of this specific building block is indicated when the medicinal chemistry design hypothesis requires a spiro[5.5] core with an oxazine lactam capable of engaging the kinase hinge via a bidentate H-bond donor–acceptor motif, rather than a simpler piperidine–piperidine spiro system (CAS 1086394-59-3) that lacks the oxazine oxygen [2].

WEE1 Kinase Inhibitor Medicinal Chemistry Programs with Documented Synthetic Precedent

The target compound has been explicitly cited in patent literature as a synthetic precursor for WEE1 kinase inhibitors, where it undergoes N-functionalization at the oxazine ring under TMEDA/THF conditions [1]. This documented synthetic route provides a validated entry point for SAR exploration, reducing the synthetic route-scouting burden compared to the non-oxo or all-nitrogen analogs for which no equivalent WEE1 inhibitor patent precedent was identified in the public domain. Programs focused on WEE1 or related cell-cycle checkpoint kinases should prioritize this compound over alternative spirocyclic building blocks to leverage the existing patent-validated synthetic pathway [2].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Requiring Orthogonally Protected Spirocyclic Diamine Cores

The orthogonal Boc protection at the piperidine nitrogen (position 8) combined with the free oxazine NH (position 4) and the 3-oxo carbonyl handle enables sequential, regiospecific diversification strategies essential for FBDD fragment elaboration and DEL-compatible chemistry [1]. The NLT 98% purity specification (vs. 95% for comparator analogs) reduces the risk of side-product contamination that can compromise DEL fidelity and fragment screening hit confirmation [2]. The lower predicted logP (≤0.2) relative to the all-nitrogen analog also favors aqueous solubility in biochemical assay conditions at typical fragment screening concentrations (100–500 μM) .

Neurokinin (NK1/NK2/NK3) Antagonist Programs Leveraging the Oxa-Diaza-Spiro[5.5]undecanone Pharmacophore

The oxa-diaza-spiro[5.5]undecanone scaffold—of which the target compound is the Boc-protected 3-oxo variant—is a core pharmacophore in patents covering NK1, NK3, and combined NK1/NK2/NK3 antagonists for indications including emesis, depression, IBS, and neuropathic pain [1]. The target compound's 3-oxo group is essential for maintaining the undecanone pharmacophore geometry required for neurokinin receptor subtype selectivity. Procurement of the non-oxo analog would eliminate this carbonyl, fundamentally altering the pharmacophore and requiring de novo SAR exploration rather than building on the extensive patent literature precedent for 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane derivatives [2].

Quote Request

Request a Quote for Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.